molecular formula C4H4N2O B031687 1H-Pyrazole-3-carbaldehyde CAS No. 3920-50-1

1H-Pyrazole-3-carbaldehyde

Cat. No. B031687
CAS RN: 3920-50-1
M. Wt: 96.09 g/mol
InChI Key: ICFGFAUMBISMLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1H-Pyrazole-3-carbaldehyde and its derivatives involves various strategies, including condensation reactions, which are foundational for generating the pyrazole core structure. These synthesis methods leverage the reactivity of the aldehyde group for further functionalization and derivatization, enabling the creation of diverse chemical entities with potential biological activities (Abdel-Wahab, Khidre, & Farahat, 2011).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-3-carbaldehyde has been thoroughly analyzed through various spectroscopic and computational techniques. Studies reveal the optimized molecular structure, vibrational frequencies, and electronic properties, providing insights into the molecule's stability and reactivity. Such analyses are crucial for understanding the compound's interaction with other molecules and its role in chemical reactions (Mary et al., 2015).

Chemical Reactions and Properties

1H-Pyrazole-3-carbaldehyde participates in numerous chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, attributing to its aldehyde functionality. These reactions are essential for synthesizing various biologically active compounds and heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis (Xu & Shi, 2011).

Scientific Research Applications

Use in Chemistry

1H-Pyrazole-3-carbaldehyde is a heterocyclic building block used in the field of chemistry . It’s a part of the influential family of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Antimicrobial Activity

1H-Pyrazole-3-carbaldehyde derivatives have shown potential in antimicrobial activity. The antibacterial properties of synthesized target compounds were evaluated using two strains of Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and two strains of Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Biological Properties

1H-Pyrazole-3-carbaldehyde has shown a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Organically Modified Silica

1H-Pyrazole-3-carbaldehyde has been used in the creation of organically modified silica . The final SiNP-Schiff base material showed an increase in the percentage of C, N, and H, which means that the pyrazole unit was immobilized on the silica gel surface .

Rubber Technology and Colour Photography

Pyrazoles, including 1H-Pyrazole-3-carbaldehyde, have applications in rubber technology as anti-aging agents for light-colored rubbers . They are also used in color photography as color couplers, sensitizers, super-sensitizers, developers, and color filters .

Safety And Hazards

While specific safety and hazards information for 1H-Pyrazole-3-carbaldehyde is not available, general safety measures for handling similar chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Pyrazoles, including 1H-Pyrazole-3-carbaldehyde, have a wide range of applications and are of interest in various fields of science . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGFAUMBISMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959979
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-3-carbaldehyde

CAS RN

3920-50-1
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
AN Rodionov, AA Simenel, AA Korlyukov… - Journal of …, 2011 - Elsevier
… The reductive amination reaction of 5-ferrocenyl-1-phenyl-1H-pyrazole-3-carbaldehyde was studied. Several of these compounds were investigated by cyclic voltammetry. All of them …
Number of citations: 27 www.sciencedirect.com
S Radi, S Tighadouini, M Bacquet, S Degoutin… - Molecules, 2013 - mdpi.com
A new chelating matrix, SiNP, has been prepared by immobilizing 1.5-dimethyl-1H-pyrazole-3-carbaldehyde on silica gel modified with 3-aminopropyl-trimethoxysilane. This new …
Number of citations: 57 www.mdpi.com
SK Lanke, N Sekar - Dyes and Pigments, 2016 - Elsevier
… A series of pyrazole based D-π-A derivatives have been synthesized from 3-(4-nitrophenyl)-1-pheny-1H-pyrazole-3-carbaldehyde with series of active methylene compounds. The dyes …
Number of citations: 35 www.sciencedirect.com
SK Lanke, N Sekar - Dyes and Pigments, 2016 - Elsevier
… A series of pyrazole based D-π-A derivatives with large stokes shift have been synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde by reacting with a series of active methylenes …
Number of citations: 45 www.sciencedirect.com
S Sharma, V Singh - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
… To resolve the problem of de-iodination during hydrogenation, 1,5-diphenyl-1H-pyrazole-3-carbaldehyde (8a-c) were first subjected to olefination with triethylphosphonoacetate in the …
Number of citations: 2 onlinelibrary.wiley.com
S Jodeh, A Jaber, G Hanbali, Y Massad, ZS Safi… - BMC chemistry, 2022 - Springer
… This research used 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde, which was fixed on the silica surface after many treatments and modifications, including 3-aminopyltrimethoxysilane, and …
Number of citations: 9 link.springer.com
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
… Thus, 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde (15), 1-(1-ethoxyethyl)-4-iodo1H-pyrazole-3-carbaldehyde (3c’) and 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde (5c’) …
Number of citations: 3 pdfs.semanticscholar.org
BF Abdel-Wahab, RE Khidre… - ARKIVOC: Online Journal …, 2011 - researchgate.net
… Subsequently, these alcohols 53 and 54 were subjected to oxidation in the presence of PCC, affording 1,5-disubstituted-1H-pyrazole-3-carbaldehyde 55 and 1,3-disubstituted-2H-…
Number of citations: 60 www.researchgate.net
S Jodeh, A Jaber, G Hanbali, Y Massad, ZS Safi… - 2021 - researchsquare.com
… This research used 1,5Dimethyl-1H-pyrazole-3-carbaldehyde, which was xed on the silica surface after many treatments and modi cations, including 3-aminopyltrimethoxysilane, and …
Number of citations: 4 www.researchsquare.com
محمد سعيد" داود الشيخ - 2021‎ - repository.najah.edu
… This study includes the use of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde that has been fixed on the silica surface after several treatment and modification using 3-…
Number of citations: 2 repository.najah.edu

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